

# GSK3186899 and CRK12 kinase inhibition

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: GSK3186899

Cat. No.: B607826

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An In-depth Technical Guide on **GSK3186899** and CRK12 Kinase Inhibition

## Introduction

**GSK3186899** (also known as DDD853651) is a potent and selective inhibitor of cdc-2-related kinase 12 (CRK12), a novel drug target for visceral leishmaniasis (VL).<sup>[1][2][3][4]</sup> Developed through a collaboration between GlaxoSmithKline (GSK) and the University of Dundee, this preclinical candidate represents a significant advancement in the search for new treatments for this neglected tropical disease.<sup>[3][4][5]</sup> The human ortholog of CRK12, Cyclin-Dependent Kinase 12 (CDK12), is a well-established regulator of transcription and plays a crucial role in maintaining genomic stability, making it an attractive target in oncology.<sup>[6][7][8]</sup> This guide provides a comprehensive overview of **GSK3186899**, its target kinase CRK12/CDK12, its mechanism of action, and the experimental methodologies used for its characterization.

## GSK3186899: Compound Profile

**GSK3186899** is a preclinical development candidate for the treatment of visceral leishmaniasis.<sup>[2][3][9][10][11]</sup> It emerged from a phenotypic screen against *Leishmania donovani*, the primary causative agent of VL.<sup>[9][10][11]</sup> The compound has demonstrated efficacy in a mouse model of VL and possesses favorable physicochemical, pharmacokinetic, and toxicological properties.<sup>[2][3][4]</sup> As of early 2025, a Phase I clinical trial is anticipated to commence to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.<sup>[5]</sup>

## Target Profile: CRK12 and its Human Ortholog CDK12

CRK12 is a cdc-2-related kinase in Leishmania parasites that is essential for their proliferation.<sup>[3][12]</sup> Its human ortholog, CDK12, is a transcriptional kinase that, in complex with Cyclin K, plays a critical role in regulating gene expression.<sup>[7][8]</sup>

The primary function of the CDK12/CycK complex is the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).<sup>[6][7][13]</sup> This phosphorylation event is crucial for the transition from transcription initiation to productive elongation, particularly for long and complex genes.<sup>[6][7]</sup>

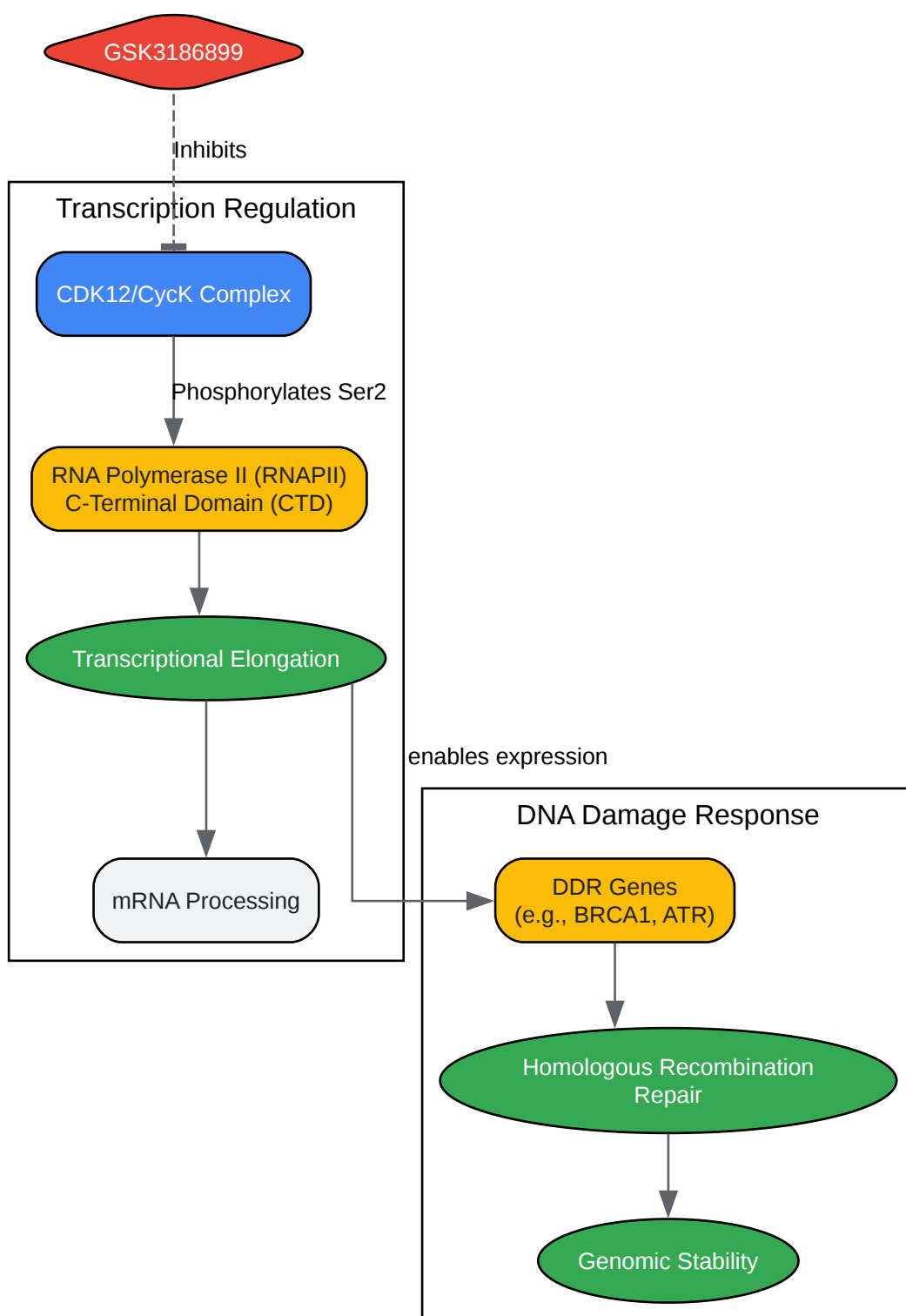
Key functions of CDK12 include:

- **Regulation of Transcription:** By phosphorylating Serine 2 of the RNAPII CTD, CDK12 promotes transcriptional elongation and co-transcriptional processing of mRNA.<sup>[8][13]</sup>
- **Maintenance of Genomic Stability:** CDK12 is essential for the expression of a subset of genes involved in the DNA Damage Response (DDR), particularly those in the Homologous Recombination (HR) repair pathway, such as BRCA1, ATR, and FANCI.<sup>[6][7]</sup> Inhibition or loss of CDK12 function can lead to a "BRCAness" phenotype, characterized by defects in HR repair and increased genomic instability.<sup>[7]</sup>
- **Role in Cancer:** CDK12 has a dual role in cancer. As a tumor suppressor, its inactivation can lead to genomic instability.<sup>[6][14]</sup> Conversely, it can also act as an oncogene, with its amplification being associated with certain cancers like HER2-positive breast cancer.<sup>[13][15]</sup>

## Mechanism of Action: GSK3186899 Inhibition of CRK12

**GSK3186899** acts as a potent inhibitor of *L. donovani* CRK12.<sup>[1][2][16]</sup> By targeting the kinase activity of CRK12, **GSK3186899** disrupts the downstream signaling necessary for parasite survival and proliferation.<sup>[3][12]</sup> The inhibition of CRK12 in Leishmania is thought to mirror the effects of CDK12 inhibition in human cells, leading to a failure in proper gene transcription and ultimately, parasite death. Computational modeling studies suggest that **GSK3186899** binds to the ATP-binding pocket of CRK12.<sup>[12]</sup>

Below is a diagram illustrating the signaling pathway of CDK12 and the inhibitory action of **GSK3186899**.



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CDK12 signaling pathway and **GSK3186899** inhibition.

## Quantitative Data

The following tables summarize the key quantitative data for **GSK3186899**.

Table 1: In Vitro and In Vivo Activity of **GSK3186899**

Assay Type	Target Organism/Cell Line	Potency (EC50/IC50)	Reference
Intra-macrophage Assay	L. donovani	1.4 $\mu$ M	[1][16]
Cidal Axenic Amastigote Assay	L. donovani	0.1 $\mu$ M	[1]
Mammalian Host Cell Cytotoxicity	THP-1 cells	>50 $\mu$ M	[1][16]
Human CDK9 Inhibition	Human CDK9	>20 $\mu$ M	[12]
In Vivo Mouse Model	L. donovani	99% parasite reduction at 25 mg/kg (orally, twice daily for 10 days)	[1]

Table 2: Comparison of **GSK3186899** with Clinically Used Anti-leishmanial Drugs

Compound	Intra-macrophage EC50 (L. donovani)	Reference
GSK3186899	1.4 $\mu$ M	[1]
Miltefosine	0.9 $\mu$ M	[1]
Paromomycin	6.6 $\mu$ M	[1]
Amphotericin B	0.07 $\mu$ M	[1]

## Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. Below are representative protocols for key assays used in the characterization of compounds like **GSK3186899**.

## Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase by measuring ATP consumption.

Objective: To determine the IC<sub>50</sub> value of an inhibitor against a target kinase.

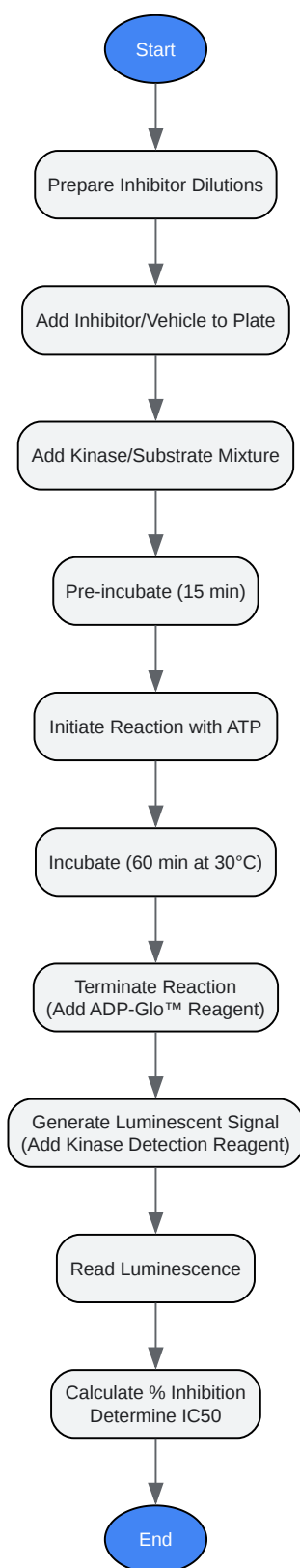
Materials:

- Purified recombinant kinase (e.g., CRK12)
- Kinase-specific substrate (peptide or protein)
- Test inhibitor (e.g., **GSK3186899**) dissolved in DMSO
- Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP solution
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 384-well assay plates
- Plate reader with luminescence detection capabilities

Procedure:

- **Compound Preparation:** Prepare a serial dilution of the test inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
- **Reaction Setup:**

- Add 5  $\mu$ L of the diluted inhibitor or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
- Add 10  $\mu$ L of a 2x kinase/substrate mixture (containing the purified kinase and its substrate in kinase assay buffer) to each well.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiation of Kinase Reaction:
  - Add 10  $\mu$ L of a 2x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
  - Incubate the plate at 30°C for 60 minutes.
- Termination and Signal Generation:
  - Add 25  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
  - Add 50  $\mu$ L of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence signal using a plate reader.
  - Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
  - Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



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Workflow for an in vitro kinase inhibition assay.

## Protocol 2: Intra-macrophage *Leishmania donovani* Amastigote Assay

This protocol is used to determine the efficacy of compounds against the clinically relevant intracellular stage of the *Leishmania* parasite.

Objective: To determine the EC50 value of a compound against intracellular *L. donovani* amastigotes.

Materials:

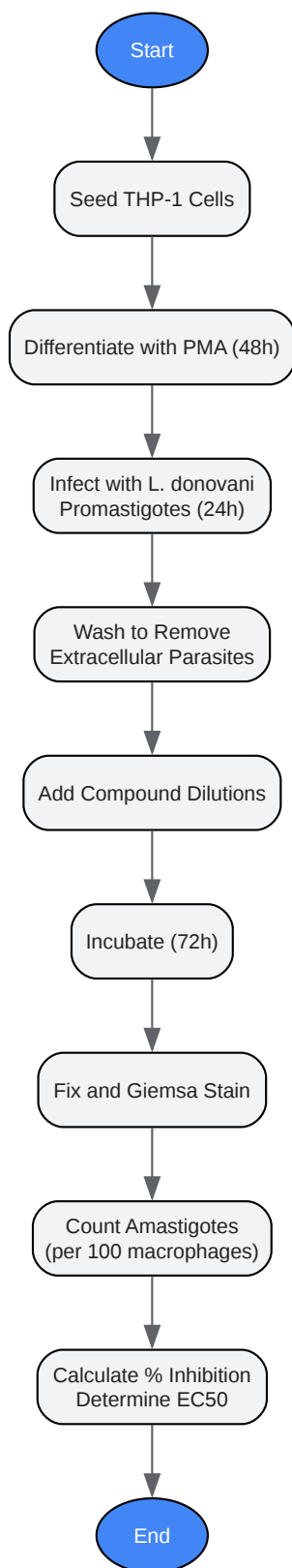
- THP-1 human monocytic cell line
- *L. donovani* promastigotes
- RPMI-1640 medium supplemented with fetal bovine serum (FBS)
- Phorbol 12-myristate 13-acetate (PMA)
- Test compound (e.g., **GSK3186899**)
- Control drug (e.g., Amphotericin B)
- Giemsa stain
- Microscope
- 96-well cell culture plates

Procedure:

- Macrophage Differentiation:
  - Seed THP-1 cells into a 96-well plate at a density of  $4 \times 10^4$  cells/well in RPMI-1640 medium.
  - Add PMA to a final concentration of 50 ng/mL to induce differentiation into macrophages.



- Incubate for 48-72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Parasite Infection:
  - Wash the differentiated macrophages with fresh medium to remove PMA.
  - Infect the macrophages with stationary-phase *L. donovani* promastigotes at a parasite-to-macrophage ratio of 10:1.
  - Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.
- Compound Treatment:
  - Wash the infected cells to remove any remaining extracellular parasites.
  - Add fresh medium containing serial dilutions of the test compound. Include a no-drug control and a positive control drug.
  - Incubate for 72 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Assessment of Infection:
  - After incubation, wash the cells, fix them with methanol, and stain with Giemsa.
  - Determine the number of amastigotes per 100 macrophages by light microscopy.
- Data Analysis:
  - Calculate the percentage of inhibition of parasite growth for each compound concentration compared to the no-drug control.
  - Determine the EC<sub>50</sub> value by plotting the percentage of inhibition against the log of the compound concentration.



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Workflow for an intra-macrophage amastigote assay.

## Conclusion

**GSK3186899** is a promising preclinical candidate for the treatment of visceral leishmaniasis, acting through the novel mechanism of CRK12 inhibition. Its development highlights the potential of targeting essential parasite kinases for anti-infective therapy. The extensive research into its human ortholog, CDK12, not only provides a strong rationale for its mechanism of action but also opens avenues for exploring CDK12 inhibitors in other therapeutic areas, most notably oncology. The detailed characterization of **GSK3186899**, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its continued clinical development.

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- To cite this document: BenchChem. [GSK3186899 and CRK12 kinase inhibition]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b607826#gsk3186899-and-crk12-kinase-inhibition>]

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